molecular formula C18H24N4O3S B2600802 N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1049398-31-3

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2600802
CAS No.: 1049398-31-3
M. Wt: 376.48
InChI Key: USEDUSWPQINGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of pyrrole, morpholine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the pyrrole and thiophene derivatives. These intermediates are then subjected to a series of coupling reactions, often facilitated by catalysts such as palladium or copper, to form the final oxalamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the design of new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials with unique electronic or optical properties. This makes it valuable in the production of advanced materials for electronics, photonics, and other high-tech applications.

Mechanism of Action

The mechanism by which N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides and derivatives of pyrrole, morpholine, and thiophene. Examples include:

  • N1-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(furan-2-ylmethyl)oxalamide

Uniqueness

What sets N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide apart from similar compounds is its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-21-6-2-5-15(21)16(22-7-9-25-10-8-22)13-20-18(24)17(23)19-12-14-4-3-11-26-14/h2-6,11,16H,7-10,12-13H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEDUSWPQINGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.